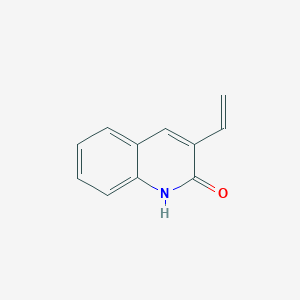

2(1H)-Quinolinone, 3-ethenyl-

Description

Significance of the 2(1H)-Quinolinone Scaffold in Contemporary Organic Chemistry Research

The 2(1H)-quinolinone core, a bicyclic structure where a benzene (B151609) ring is fused to a pyridin-2-one ring, is a ubiquitous motif in both natural products and synthetic compounds. researchgate.netulisboa.pt This scaffold is recognized for its profound chemical and biological significance, playing a crucial role in organic synthesis and medicinal chemistry. researchgate.netclockss.org Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antimalarial, and anti-HIV properties. researchgate.netbohrium.comrsc.org The therapeutic potential of quinoline-based compounds is well-established, with notable examples including the anti-malarial drug quinine (B1679958) and various fluoroquinolone antibiotics. rsc.org

The versatility of the quinolinone scaffold stems from the numerous possibilities for chemical modification at various positions around the ring system. qeios.com Alterations at the N-1 position and substitutions on the carbocyclic ring (positions 5 through 8) can significantly influence the molecule's configuration and biological potency. qeios.comnih.gov The development of new synthetic methodologies to access these scaffolds remains a key objective in organic chemistry, with numerous strategies being developed, including palladium-catalyzed reactions, multicomponent reactions, and green chemistry approaches. clockss.orgqeios.comacs.orgorganic-chemistry.org Beyond medicine, the quinoline (B57606) structure is also explored for applications in materials science, such as in the creation of fluorescent probes for live-cell imaging, owing to its inherent photophysical properties. nih.govbohrium.com

The Ethenyl Moiety as a Functional Handle in Quinolinone Derivatives

The ethenyl group (commonly known as a vinyl group), when attached to the 3-position of the 2(1H)-quinolinone ring, serves as a highly valuable functional handle. This unsaturated moiety opens up a gateway for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The reactivity of the ethenyl group is a key asset in synthetic organic chemistry.

One of the primary uses of the 3-ethenyl group is as a diene in cycloaddition reactions. For instance, 3-vinylquinolin-4(1H)-ones have been successfully employed as dienes in Diels-Alder reactions with dienophiles like N-methylmaleimide to produce novel acridone (B373769) derivatives. researchgate.net This demonstrates the utility of the vinyl group in building fused polycyclic systems.

Furthermore, the synthesis of the 3-ethenyl group itself is often achieved through well-established reactions. The Wittig reaction, for example, is used to convert 3-formylquinolones into their 3-vinyl counterparts by reacting them with nonstabilized ylides. researchgate.netresearchgate.net This method is noted for its mild conditions and high yields. researchgate.net The ethenyl group can also undergo other reactions typical of alkenes, such as electrophilic additions and condensation reactions, providing a route to a diverse library of 3-substituted quinolinones. smolecule.com The presence and nature of the substituent at the 3-position are known to be critical for biological activity, and the ethenyl group offers a strategic point for modification to explore structure-activity relationships. nih.govmdpi.com

Scope and Research Focus on 2(1H)-Quinolinone, 3-Ethenyl-

Research specifically targeting 2(1H)-Quinolinone, 3-ethenyl- (also known as 3-vinyl-2-quinolone) centers on its synthesis and its potential as a building block for more elaborate molecules. Synthetic strategies often leverage modern techniques to improve efficiency and yield. For example, microwave-assisted synthesis on solid supports like neutral alumina (B75360) or K10 clay has been shown to significantly increase product yields and reduce reaction times compared to classical methods. jocpr.com

The table below summarizes some synthetic approaches relevant to the formation of 3-vinyl quinolone derivatives.

| Reaction Type | Key Reagents/Catalysts | Substrates | Notes |

| Wittig Reaction | Nonstabilized ylides, Ultrasound | 3-Formylquinolin-4(1H)-ones | Mild conditions, high yields. researchgate.netresearchgate.net |

| Microwave-assisted synthesis | Neutral alumina, K10 clay | 2-Aminoacetophenone derivatives | Significant increase in yield and reduction in reaction time. jocpr.com |

| Palladium-catalyzed cyclization | Pd(OAc)₂, Trifluoroacetic acid | o-Iodoanilines, Acrylates | General method for constructing the 2-quinolinone core. researchgate.netresearchgate.net |

While extensive biological data for the specific, unsubstituted 2(1H)-Quinolinone, 3-ethenyl- is not detailed in the provided search results, research on closely related analogues provides insight into its potential. The thione analogue, 3-ethenyl-4-methyl-1H-quinoline-2-thione, is noted to be a lead structure for developing new antimicrobial and anticancer agents. smolecule.com This suggests that the 3-ethenyl-2-quinolone scaffold is a promising area for further investigation in medicinal chemistry. The research focus remains on leveraging the ethenyl group for diversification and exploring the biological activities of the resulting derivatives.

Properties

IUPAC Name |

3-ethenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h2-7H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWDVHRXEIKSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494343 | |

| Record name | 3-Ethenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50779-76-5 | |

| Record name | 3-Ethenyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50779-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanism Studies of 2 1h Quinolinone, 3 Ethenyl Analogues

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 3-ethenyl-2(1H)-quinolinone is characterized by the presence of both electrophilic and nucleophilic centers, making it a versatile scaffold in organic synthesis. The ethenyl (vinyl) group, being conjugated with the carbonyl group of the quinolinone ring, functions as a Michael acceptor. This renders the β-carbon of the ethenyl moiety electron-deficient and susceptible to attack by a wide range of nucleophiles.

Analogous systems, such as vinyl p-quinone methides (pVQMs), have been studied to quantify their electrophilic character. These studies reveal that pVQMs are ambident electrophiles, capable of reacting with nucleophiles at different positions. nih.govresearchgate.net By extension, the 3-ethenyl-2(1H)-quinolinone system is expected to exhibit similar electrophilic properties at the exocyclic double bond. The electrophilicity can be quantified using the linear free energy relationship log k = sN(N + E), which correlates reaction rates with the nucleophilicity (N, sN) and electrophilicity (E) parameters of the reactants. nih.govresearchgate.net

Table 1: Predicted Reactivity of 3-Ethenyl-2(1H)-quinolinone with Various Nucleophiles

| Nucleophile Type | Predicted Reaction Site | Reaction Type |

|---|---|---|

| Soft Nucleophiles (e.g., thiolates, carbanions) | β-carbon of the ethenyl group | Michael Addition |

| Hard Nucleophiles (e.g., organolithiums) | Carbonyl carbon | 1,2-Addition |

| Nitrogen Nucleophiles (e.g., amines) | β-carbon or N-alkylation | Michael Addition / SNAr (on substituted quinolinones) |

Conversely, the 2(1H)-quinolinone core possesses nucleophilic characteristics. The nitrogen atom, particularly upon deprotonation to form the corresponding anion, is a potent nucleophile that can participate in reactions such as N-alkylation. acs.org Furthermore, the enolate form, in equilibrium with the keto form (see Section 3.3), provides another nucleophilic site at the oxygen atom, leading to potential O-functionalization. The electron-rich benzene (B151609) portion of the quinolinone ring can also undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents present.

Cycloaddition Reactions Involving the Ethenyl Moiety

The ethenyl group in 3-ethenyl-2(1H)-quinolinone serves as an excellent 2π-electron component (a dipolarophile or dienophile) for various cycloaddition reactions, providing a powerful tool for constructing complex polycyclic structures.

[3+2] Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to the ethenyl moiety, leading to the formation of five-membered heterocyclic rings. nih.gov A variety of 1,3-dipoles, such as nitrile oxides, azides, and nitrones, can be employed. The regioselectivity of these reactions is governed by the electronic properties of both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. uchicago.edunih.gov For instance, the reaction with a nitrile oxide is expected to yield isoxazoline-fused quinolinone derivatives.

[4+2] Cycloadditions (Diels-Alder Reactions): The ethenyl group can act as a dienophile in Diels-Alder reactions with various dienes. These reactions are highly stereospecific and provide a direct route to six-membered rings fused to the quinolinone core. organic-chemistry.org The feasibility and rate of these cycloadditions depend on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the 3-ethenyl-2(1H)-quinolinone. Both thermal and photochemical conditions can be explored, which may lead to different stereochemical outcomes. youtube.com

Table 2: Potential Cycloaddition Reactions of 3-Ethenyl-2(1H)-quinolinone

| Reaction Type | Reactant Partner (Example) | Product Class |

|---|---|---|

| [3+2] Dipolar Cycloaddition | Nitrile Oxide | Isoxazolinyl-quinolinone |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidinyl-quinolinone |

| [4+2] Diels-Alder | 1,3-Butadiene | Tetrahydroisoquinoline derivative |

Tautomeric Equilibria and Their Influence on Reactivity

An essential aspect of quinolinone chemistry is the existence of tautomeric equilibria. 2(1H)-Quinolinone can exist in equilibrium with its tautomer, 2-hydroxyquinoline (B72897). This prototropic tautomerism involves the transfer of a proton between the nitrogen and oxygen atoms. mdpi.com

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinolinone ring. semanticscholar.orgbohrium.com For quinolone 3-esters, theoretical calculations have shown a clear preference for the hydroxyquinoline form, where both rings possess aromatic character, leading to greater stability. nih.gov

This tautomerism has a profound impact on the reactivity of 3-ethenyl-2(1H)-quinolinone:

Reactivity of the Ethenyl Group: In the 2(1H)-quinolinone (amide) form, the ethenyl group is conjugated to a carbonyl, making it an effective Michael acceptor. In the 2-hydroxyquinoline (enol) form, the ethenyl group is attached to an aromatic, electron-rich ring system. This reduces its electrophilicity and alters its behavior in cycloaddition reactions.

Nucleophilicity: The 2(1H)-quinolinone form allows for nucleophilic attack via the deprotonated nitrogen. The 2-hydroxyquinoline form presents a phenolic hydroxyl group, which can be deprotonated to a nucleophilic phenoxide, enabling O-alkylation or O-acylation.

The choice of reaction conditions can selectively favor one tautomer, thereby directing the reaction towards a desired product. Spectroscopic techniques like NMR and computational chemistry are crucial tools for investigating these tautomeric preferences. semanticscholar.orgchemrxiv.org

Mechanistic Investigations of Key Transformation Pathways

Understanding the mechanisms of reactions involving 3-ethenyl-2(1H)-quinolinone is critical for optimizing reaction conditions and predicting outcomes.

Michael Addition Mechanism: The addition of a nucleophile (Nu⁻) to the ethenyl group typically proceeds via a two-step mechanism. The first step is the nucleophilic attack on the β-carbon, forming a resonance-stabilized enolate intermediate. The second step involves the protonation of this intermediate by a proton source (e.g., solvent) to yield the final adduct. The formation of the enolate is often the rate-determining step.

Heck Reaction/Cyclization: The synthesis of 3-substituted 2-quinolones can be achieved through sequential processes like a Heck reaction followed by cyclization. researchgate.net For instance, the reaction between a 2-iodoaniline (B362364) and a suitable alkene partner, catalyzed by palladium, proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination to form the quinolinone ring system.

Cycloaddition Mechanisms: As discussed, [4+2] cycloadditions are generally concerted, pericyclic reactions that proceed through a single, cyclic transition state. [3+2] cycloadditions can be either concerted or stepwise, depending on the specific 1,3-dipole and dipolarophile involved. nih.gov Mechanistic studies, including kinetic analyses and computational modeling, are employed to elucidate these pathways. nih.govresearchgate.netrsc.org

Chemo- and Regioselectivity in Quinolinone Functionalization

The presence of multiple reactive sites in 3-ethenyl-2(1H)-quinolinone analogues makes chemo- and regioselectivity key challenges in their functionalization.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, when reacting with a reagent that is both a strong nucleophile and a base, a competition between Michael addition to the ethenyl group and deprotonation of the N-H bond exists. Similarly, reducing agents can selectively reduce the ethenyl double bond (conjugate reduction) or the carbonyl group, depending on the reagent and conditions used (e.g., NaBH4 vs. Luche reduction).

Regioselectivity: This concerns the specific site of bond formation.

N- vs. O-Alkylation: In the presence of an alkylating agent and a base, reaction can occur at either the nitrogen or the oxygen atom of the ambident nucleophilic quinolone anion. Generally, N-alkylation is the major product, but the ratio of N- to O-alkylation can be influenced by the solvent, counter-ion, and the nature of the electrophile, in line with Hard and Soft Acids and Bases (HSAB) theory. acs.orgnih.gov

Ring Functionalization: Direct C-H functionalization of the quinolinone ring offers a modern approach to introduce substituents. The regioselectivity (e.g., C4, C5, C8) is often controlled by the directing group and the transition metal catalyst employed. mdpi.comacs.org

Cycloaddition Regioselectivity: In [3+2] cycloadditions with unsymmetrical 1,3-dipoles, two different regioisomers can be formed. The preferred regioisomer is typically predicted by examining the orbital coefficients of the FMOs of the reactants. organic-chemistry.org

By carefully selecting reagents, catalysts, and reaction conditions, chemists can control the outcome of reactions, selectively functionalizing the desired position on the 3-ethenyl-2(1H)-quinolinone scaffold.

Advanced Spectroscopic and Structural Elucidation of 2 1h Quinolinone, 3 Ethenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Spectroscopic Data Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2(1H)-Quinolinone, 3-ethenyl-, is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinolinone core, the protons of the ethenyl (vinyl) group, and the N-H proton. The aromatic region (typically δ 7.0-8.0 ppm) would show a set of multiplets for the four protons on the benzene (B151609) ring. The vinyl group would produce a characteristic set of signals for its three protons, typically a doublet of doublets for the proton on the carbon attached to the quinolinone ring (α-proton) and two separate signals for the terminal (β) protons, demonstrating both geminal and vicinal coupling. The N-H proton of the lactam is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).

Interactive Data Table: Predicted NMR Data for 2(1H)-Quinolinone, 3-ethenyl- (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Solvent: DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~11.8 (s, 1H) | - |

| 2 (C=O) | - | ~162.0 |

| 3 (C) | - | ~128.0 |

| 4 (C-H) | ~7.9 (s, 1H) | ~138.0 |

| 4a (C) | - | ~139.0 |

| 5 (C-H) | ~7.6 (d, 1H) | ~128.5 |

| 6 (C-H) | ~7.2 (t, 1H) | ~122.0 |

| 7 (C-H) | ~7.4 (t, 1H) | ~130.0 |

| 8 (C-H) | ~7.1 (d, 1H) | ~116.0 |

| 8a (C) | - | ~120.0 |

| α (C-H) | ~6.8 (dd, 1H) | ~135.0 |

| β (=CH₂) | ~5.8 (d, 1H), ~5.3 (d, 1H) | ~117.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent aromatic protons (H5-H6, H6-H7, H7-H8). Crucially, it would also show correlations between the vinyl protons (α-H with both β-protons) and potentially a weak correlation between the C4-H and the α-vinyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. magritek.comscielo.br It would definitively link each proton signal in the aromatic and vinyl regions to its corresponding carbon atom, for instance, confirming the assignment of the C4-H, C5-H, C6-H, C7-H, C8-H, α-CH, and β-CH₂ signals. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity across quaternary carbons. For example, the N-H proton would show a correlation to the C2 (carbonyl) and C8a carbons. The C4 proton would show correlations to C2, C3, and C4a. The vinyl protons would show correlations to C3 and C4, confirming the attachment of the ethenyl group at the C3 position.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2(1H)-Quinolinone, 3-ethenyl-, with a molecular formula of C₁₁H₉NO, the exact mass is 171.0684 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 171.

The fragmentation of the quinolinone core is typically initiated by the loss of carbon monoxide (CO), a stable neutral molecule. nih.gov The subsequent fragmentation pathways would involve the ethenyl substituent. chemguide.co.uklibretexts.org

Predicted Fragmentation Pathway:

M⁺ (m/z 171): The molecular ion.

[M-CO]⁺ (m/z 143): Loss of the carbonyl group as carbon monoxide, a characteristic fragmentation for quinolones. nih.gov

[M-CO-H]⁺ (m/z 142): Subsequent loss of a hydrogen radical.

[M-HCN]⁺ (m/z 144): Loss of hydrogen cyanide from the heterocyclic ring.

Loss of the vinyl group: Cleavage of the C3-vinyl bond could lead to a fragment at m/z 144 ([M-C₂H₃]⁺).

Interactive Data Table: Predicted Major Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 171 | [C₁₁H₉NO]⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₀H₉N]⁺ | Loss of CO from M⁺ |

| 142 | [C₁₀H₈N]⁺ | Loss of CO and H radical from M⁺ |

| 144 | [C₁₀H₈O]⁺ | Loss of HCN from M⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2(1H)-Quinolinone, 3-ethenyl- is expected to show several characteristic absorption bands.

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring.

C=O Stretch: A strong, sharp absorption band around 1650-1670 cm⁻¹ due to the carbonyl group of the amide (lactam).

C=C Stretches: Multiple bands in the 1500-1620 cm⁻¹ region corresponding to the aromatic C=C bonds of the quinolinone ring and the C=C bond of the vinyl group.

C-H Stretches: Signals above 3000 cm⁻¹ for the aromatic and vinyl C-H stretches, and potentially signals just below 3000 cm⁻¹ if any sp³-hybridized carbons were present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. nih.gov The extended π-conjugated system of 2(1H)-Quinolinone, 3-ethenyl-, which includes the benzene ring, the pyridinone ring, and the vinyl group, is expected to result in strong UV absorption. scielo.brresearchgate.net Typically, quinoline (B57606) derivatives show two main absorption bands corresponding to π→π* and n→π* transitions. scielo.br Wavelengths of maximum absorbance (λ_max) are anticipated in the range of 250-350 nm. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structural Determination and Conformation

While a specific crystal structure for 2(1H)-Quinolinone, 3-ethenyl- is not reported in the surveyed literature, X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state. acs.org Based on the structures of similar quinolone derivatives, several features can be predicted. bg.ac.rs

The quinolinone bicyclic system is expected to be largely planar. In the solid state, molecules would likely form hydrogen-bonded dimers through the N-H and C=O groups of the lactam functionality. This intermolecular hydrogen bonding is a common feature in the crystal packing of similar structures and significantly influences the physical properties of the compound, such as its melting point and solubility. The orientation of the 3-ethenyl group relative to the quinolinone plane would be determined by minimizing steric hindrance.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. For 2(1H)-Quinolinone, 3-ethenyl-, the molecular formula is C₁₁H₉NO, and the molecular weight is 171.20 g/mol . This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound. guidechem.com The theoretically calculated elemental composition serves as a benchmark against which experimental results are compared, with acceptable experimental values typically falling within ±0.4% of the calculated values. nih.gov

Interactive Data Table: Theoretical Elemental Composition of C₁₁H₉NO

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Percentage (%) |

| Carbon | C | 12.011 | 77.17% |

| Hydrogen | H | 1.008 | 5.30% |

| Nitrogen | N | 14.007 | 8.18% |

| Oxygen | O | 15.999 | 9.35% |

| Total | 100.00% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of quinolinone derivatives. These computational methods provide valuable insights into the molecule's behavior at the atomic level.

Geometry Optimization and Conformational Analysis

The foundational step in the computational analysis of 2(1H)-Quinolinone, 3-ethenyl- involves the optimization of its molecular geometry. Using DFT methods, typically with functionals like B3LYP and basis sets such as 6-311G(d,p), the most stable three-dimensional arrangement of atoms in the molecule is determined. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Conformational analysis further explores the different spatial arrangements of the vinyl substituent relative to the quinolinone core. While the quinolinone ring system is largely planar, rotation around the single bond connecting the ethenyl group to the ring can lead to different conformers. Computational studies can predict the energy barriers between these conformers and identify the most energetically favorable orientation of the vinyl group.

Table 1: Hypothetical Optimized Geometric Parameters for 2(1H)-Quinolinone, 3-ethenyl- (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C2=O10 | 1.22 Å |

| N1-C2 | 1.38 Å | |

| C3-C11 | 1.48 Å | |

| C11=C12 | 1.34 Å | |

| Bond Angle | N1-C2-C3 | 118.5° |

| C2-C3-C11 | 121.0° | |

| Dihedral Angle | C2-C3-C11-C12 | 180.0° (anti-periplanar) or 0.0° (syn-periplanar) |

| Note: This table is illustrative and based on typical values for similar structures, as specific published data for this exact molecule is not readily available. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

DFT calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. For 2(1H)-Quinolinone, 3-ethenyl-, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide a theoretical spectrum that aids in the assignment of experimental NMR signals.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax). These theoretical spectra are crucial for understanding the electronic structure and chromophoric properties of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for 2(1H)-Quinolinone, 3-ethenyl-

| Spectrum | Parameter | Calculated Value |

| ¹³C NMR | C2 (Carbonyl) | ~165 ppm |

| C3 | ~120 ppm | |

| C11 (Vinyl) | ~135 ppm | |

| C12 (Vinyl) | ~115 ppm | |

| UV-Vis (TD-DFT) | λmax | ~320 nm |

| Note: This table is illustrative. Actual values would be obtained from specific computational studies. |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. uobaghdad.edu.iq

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for 2(1H)-Quinolinone, 3-ethenyl-

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.8 |

| Energy Gap | ΔE | 4.7 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 2.35 |

| Note: This table presents hypothetical values for illustrative purposes. |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are employed to investigate the mechanisms of chemical reactions involving 2(1H)-Quinolinone, 3-ethenyl-. These studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. For instance, theoretical studies can elucidate the reaction pathways for the synthesis of this compound or its subsequent transformations into more complex molecules.

In Silico Structural Activity Relationship (SAR) at the Molecular Level

In silico Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing new drug candidates. For derivatives of 2(1H)-Quinolinone, 3-ethenyl-, computational SAR analyses can identify the key structural features that are essential for a particular biological activity. By systematically modifying the structure of the parent molecule (e.g., by adding different substituents to the quinolinone ring or the vinyl group) and calculating various molecular descriptors, researchers can build predictive models that correlate these structural changes with biological efficacy. These models, often developed using Quantitative Structure-Activity Relationship (QSAR) techniques, guide the synthesis of new compounds with potentially enhanced activity.

Molecular Modeling and Docking Studies for Molecular Interaction Analysis

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, such as a protein or enzyme. In the context of 2(1H)-Quinolinone, 3-ethenyl- and its derivatives, molecular docking studies can provide insights into their potential as inhibitors of specific enzymes. uobaghdad.edu.iqnih.gov

These studies involve generating a three-dimensional model of the ligand and docking it into the binding pocket of the target protein. The docking algorithm then predicts the most favorable binding poses and calculates a docking score, which is an estimate of the binding affinity. The analysis of the docked conformation reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors.

Table 4: Hypothetical Molecular Docking Results for a 2(1H)-Quinolinone, 3-ethenyl- Derivative against a Target Protein

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound X | EGFR Kinase | -8.5 | Met793, Leu718, Cys797 |

| Compound Y | DNA Gyrase | -7.9 | Asp73, Gly77, Arg76 |

| Note: This table is for illustrative purposes and shows the type of data generated from molecular docking studies. |

Applications of 2 1h Quinolinone, 3 Ethenyl in Chemical Science

As Synthons and Building Blocks in Heterocyclic Chemistry

The presence of both a conjugated diene system within the quinolinone ring and a reactive dienophile in the form of the 3-ethenyl group makes 2(1H)-quinolinone, 3-ethenyl- a valuable building block for the synthesis of complex heterocyclic systems. Its utility is particularly evident in cycloaddition reactions, where it can participate as either the diene or the dienophile component, leading to the formation of novel polycyclic structures.

One of the most significant applications of this compound is in Diels-Alder reactions , a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In these [4+2] cycloaddition reactions, the ethenyl group of 3-vinyl-2-quinolone can act as a dienophile, reacting with a conjugated diene to construct a new cyclohexene (B86901) ring fused to the quinolinone core. The reaction is facilitated by the electronic nature of the dienophile, which can be tuned by substituents on the quinolinone ring. organic-chemistry.org Conversely, the diene portion of the quinolinone ring system can also, under certain conditions, react with highly reactive dienophiles.

Furthermore, 2(1H)-quinolinone, 3-ethenyl- and its derivatives are excellent substrates for 1,3-dipolar cycloadditions . These reactions involve the addition of a 1,3-dipole, such as a nitrone or a nitrile ylide, to the ethenyl group, leading to the formation of five-membered heterocyclic rings like isoxazolidines. wikipedia.orgresearchgate.net This methodology provides a direct route to novel quinolinone-annulated heterocyclic systems that are of interest in medicinal chemistry. For instance, the reaction of vinyl azides, which are precursors to vinyl nitrenes, can undergo formal [4+2] annulation reactions to produce functionalized quinolines. nih.gov

The reactivity of the vinyl group also extends to other types of annulation reactions. For example, it can participate in formal [3+2] cycloadditions with various partners. These reactions have been utilized to synthesize a range of functionalized 2,3-dihydropyrroles. nih.gov The versatility of 2(1H)-quinolinone, 3-ethenyl- as a synthon is summarized in the table below, highlighting the types of reactions it undergoes and the resulting heterocyclic systems.

| Reaction Type | Role of 3-Ethenyl-2(1H)-Quinolinone | Reactant Partner | Resulting Heterocyclic System |

| Diels-Alder Reaction | Dienophile | Conjugated Diene | Fused Cyclohexene |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrone, Nitrile Ylide, Azide | Fused Isoxazolidine, Pyrroline, Triazoline |

| Formal [3+2] Annulation | 2-carbon component | Three-atom component | Fused Five-membered heterocycles |

| Formal [4+2] Annulation | Dienophile | Aza-diene | Fused Pyridine |

Role in Polymer Chemistry and Material Science

The ethenyl group in 2(1H)-quinolinone, 3-ethenyl- provides a reactive handle for polymerization, suggesting its potential role in the development of novel polymers and materials. While specific literature on the homopolymerization of this exact monomer is not extensive, the principles of vinyl polymerization can be applied to understand its potential.

Addition polymerization of the vinyl group could lead to the formation of poly(3-vinyl-2-quinolone). youtube.com This process would likely proceed via a free-radical mechanism, initiated by common radical initiators. The resulting polymer would feature a polyalkane backbone with pendant 2-quinolone moieties. The properties of such a polymer would be largely dictated by the rigid and polar quinolinone side chains. These side groups could impart high glass transition temperatures (Tg) and potential for hydrogen bonding, leading to materials with interesting thermal and mechanical properties.

The quinolinone unit is also known to possess interesting photophysical properties, including fluorescence. nih.gov A polymer incorporating these units could therefore exhibit fluorescence, making it a candidate for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The potential for creating copolymers with other vinyl monomers, such as vinyl acetate, could allow for the fine-tuning of the material's properties for specific applications. 14.139.213

The table below outlines the potential polymerization methods and the anticipated properties and applications of the resulting polymers.

| Polymerization Method | Monomer | Potential Polymer | Anticipated Properties | Potential Applications |

| Free-Radical Polymerization | 2(1H)-Quinolinone, 3-ethenyl- | Poly(3-vinyl-2-quinolone) | High Tg, Fluorescent, Hydrogen bonding capability | Optoelectronic materials, Fluorescent sensors, Specialty plastics |

| Copolymerization | 2(1H)-Quinolinone, 3-ethenyl- with other vinyl monomers | Copolymers | Tunable mechanical and optical properties | Functional materials, Coatings, Adhesives |

Development of Chemical Probes and Sensors

The quinolinone scaffold is an excellent fluorophore, and its derivatives have been extensively explored in the development of fluorescent probes and sensors. The 3-ethenyl group of 2(1H)-quinolinone, 3-ethenyl- can serve as a reactive site for the selective detection of various analytes.

The principle behind the design of such probes often involves a reaction at the vinyl group that leads to a change in the fluorescence properties of the quinolinone core. For example, a Michael addition reaction to the α,β-unsaturated system of the ethenyl-quinolinone can disrupt the conjugation and lead to a "turn-off" fluorescence response. Conversely, a reaction that extends the conjugation or alters the electronic environment of the fluorophore can result in a "turn-on" response.

Derivatives of 3-formyl-2(1H)-quinolone, which can be synthesized from the 3-ethenyl precursor, have been used to develop probes for L-cysteine. mdpi.com Furthermore, quinolinone-based probes have been designed for the detection of bisulfite, a common food preservative. nih.gov In these systems, the analyte reacts with a derivative of the 3-ethenyl group, causing a measurable change in the fluorescence signal. The high sensitivity and selectivity of these probes make them valuable tools for analytical chemistry.

The table below summarizes some examples of quinolinone-based fluorescent probes and their target analytes.

| Probe Design Strategy | Target Analyte | Sensing Mechanism |

| Michael Addition | Bisulfite | Turn-off fluorescence |

| Schiff Base Formation | Amino Acids (e.g., Lysine) | Turn-on fluorescence |

| Complexation | Metal Ions | Chelation-enhanced fluorescence |

Catalytic Applications and Ligand Design

While direct catalytic applications of 2(1H)-quinolinone, 3-ethenyl- itself are not widely reported, its structural features suggest potential for its use in catalysis, particularly as a ligand for transition metal catalysts. The quinolinone ring contains both a nitrogen atom and a carbonyl oxygen, which can act as coordination sites for metal ions.

The formation of metal complexes with the quinolinone moiety could lead to the development of novel catalysts for a variety of organic transformations. The electronic properties of the quinolinone ring can be tuned by substituents, which in turn would influence the catalytic activity of the metal center. The 3-ethenyl group could also play a role, either by participating directly in the catalytic cycle or by influencing the steric and electronic environment of the catalytic center.

Palladium- and copper-catalyzed reactions are common in the synthesis and functionalization of quinolones, highlighting the compatibility of this heterocyclic system with transition metal catalysis. nih.govnih.gov For instance, palladium-catalyzed C-H functionalization reactions have been used to synthesize 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov This suggests that a 3-ethenyl-2-quinolone ligand could be employed in similar catalytic systems.

The potential for ligand design is summarized in the table below.

| Metal | Potential Coordination Sites | Potential Catalytic Applications |

| Palladium | Nitrogen, Carbonyl Oxygen | Cross-coupling reactions, C-H activation |

| Copper | Nitrogen, Carbonyl Oxygen | Click chemistry, Oxidation reactions |

| Rhodium | Nitrogen, Carbonyl Oxygen, Ethenyl π-system | Hydroformylation, Hydrogenation |

Applications in Dye Chemistry

The extended π-conjugated system of the quinolinone ring makes it a chromophore, and indeed, quinoline (B57606) derivatives have a long history of use in the synthesis of dyes. nih.gov The introduction of a 3-ethenyl group into the 2(1H)-quinolinone structure further extends this conjugation, which is expected to shift the absorption and emission maxima to longer wavelengths (a bathochromic shift).

This structural modification opens up the possibility of creating novel dyes with specific colors and photophysical properties. By reacting the ethenyl group with different aromatic or heterocyclic moieties, a wide range of dyes with varying colors and properties could be synthesized. For example, condensation of the 3-ethenyl group with an active methylene (B1212753) compound could lead to the formation of a merocyanine-type dye.

Furthermore, the quinolinone core can be functionalized to improve the properties of the dye, such as its solubility, lightfastness, and affinity for different substrates. The inherent fluorescence of many quinolinone derivatives also makes them attractive for the development of fluorescent dyes for various applications, including biological imaging and materials science. nih.gov

The potential applications in dye chemistry are outlined in the table below.

| Dye Class | Synthetic Route from 3-Ethenyl-2(1H)-Quinolinone | Potential Color Range | Potential Applications |

| Merocyanine Dyes | Condensation with active methylene compounds | Yellow to Red | Textile dyeing, Photographic materials |

| Cyanine Dyes | Reaction with heterocyclic salts | Blue to Green | Biological stains, Fluorescent labels |

| Azo Dyes | Coupling of a diazotized 3-amino-2-quinolone derivative (synthetically accessible from the 3-ethenyl precursor) with a coupling component | Yellow to Orange | Textile and paper coloring |

Mechanistic Aspects of Biological Interactions in Vitro and Molecular Level Only

Molecular Target Identification and Binding Mechanism Studies

Derivatives of 3-ethenyl-2(1H)-quinolinone have been investigated for their ability to interact with and modulate the function of various molecular targets, primarily enzymes and key structural proteins within the cell.

The quinolinone skeleton has been utilized to develop various mechanism-based immune modulators. nih.gov Certain derivatives have shown potential as inhibitors of crucial enzymes involved in cellular signaling and protein maintenance, such as Heat Shock Protein 90 (Hsp90).

Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple signaling pathways simultaneously. nih.gov

The Hsp90 protein has an N-terminal domain (NTD) that binds and hydrolyzes ATP, a process that drives its chaperone activity. nih.govmdpi.com A series of novel 3-(heteroaryl)quinolin-2(1H)-one derivatives have been designed as potential Hsp90 inhibitors. nih.govnih.gov Studies on these compounds revealed that they can induce the degradation of Hsp90 client proteins, such as the cyclin-dependent kinase 4 (CDK-4), HER2, and Raf-1. nih.gov For instance, compound 3b (a 3-heteroaryl-quinolin-2(1H)-one derivative) was identified as a potent inhibitor, leading to a significant decrease in the CDK-1 client protein. nih.gov A key finding is that some of these quinolinone-based inhibitors, like compounds 3b and 4e , stabilize the levels of Hsp90 and Hsp70 without triggering the heat shock response (HSR), a compensatory mechanism that can lead to chemoresistance. nih.govnih.gov

The proposed mechanism involves these compounds binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity and disrupting the chaperone cycle. nih.govmdpi.com This leads to the misfolding and subsequent degradation of client proteins that are crucial for tumor progression. nih.gov

Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton involved in cell division, structure, and transport. nih.gov Disrupting microtubule dynamics is a clinically validated strategy in cancer chemotherapy. nih.gov Several quinolinone derivatives have been identified as potent inhibitors of tubulin polymerization.

These compounds typically bind to the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.com This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events. For example, a novel series of 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives were synthesized and evaluated for their anticancer activity. nih.gov One of the most potent compounds, D13 , strongly inhibited tubulin assembly with an IC50 of 6.74 μM. nih.gov This inhibition of tubulin polymerization is believed to be the primary mechanism behind its cytotoxic effects. nih.gov

The binding at the colchicine site interferes with the conformational changes required for tubulin dimers to assemble into protofilaments, the building blocks of microtubules. This leads to the disassembly of existing microtubules and the prevention of new microtubule formation, ultimately arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.govnih.gov

In Vitro Cellular Activity Mechanisms (e.g., Antiproliferative Effects on Cell Lines at a mechanistic level)

The molecular interactions described above translate into significant effects at the cellular level, most notably antiproliferative activity against various cancer cell lines.

Derivatives of 2(1H)-quinolinone have demonstrated broad cytotoxic and antiproliferative effects. For example, a series of novel quinoline-tethered cis-vinyl triamide hybrids were screened for their in vitro cytotoxicity against the MCF-7 breast adenocarcinoma cell line. nih.gov Compound 6f from this series displayed the most potent antiproliferative activity, with an IC50 value of 1.87 μM. nih.gov Mechanistic studies revealed that this compound induces cell cycle arrest at the G1 phase and triggers apoptosis through a mitochondrial-dependent pathway. nih.gov

Similarly, 3-aryl-2-quinolone derivatives have been shown to decrease the migration of MCF-7 human breast cancer cells at concentrations as low as 10⁻⁷ M, although they were not found to be directly cytotoxic in the same study. nih.govacs.org This suggests that some derivatives may act through anti-migratory rather than cytotoxic mechanisms.

The inhibition of Hsp90 by 3-(heteroaryl)quinolin-2(1H)-ones results in significant growth-inhibitory potency in cancer cell lines such as the MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) lines. nih.gov These compounds induce a high level of apoptosis in these cells. nih.gov The antiproliferative activity of these compounds is concentration-dependent. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected quinolinone derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | Activity (IC50) | Proposed Mechanism |

|---|---|---|---|---|

| Compound D13 | HeLa | Cervical Cancer | 1.34 μM | Tubulin Polymerization Inhibition nih.gov |

| Compound 6f | MCF-7 | Breast Cancer | 1.87 μM | Cell Cycle Arrest (G1), Apoptosis Induction nih.gov |

| Compound 3b | PC-3 | Prostate Cancer | 28 μM (GI50) | Hsp90 Inhibition nih.gov |

| Compound 5a | MCF-7 | Breast Cancer | 34 nM | Dual EGFR/HER-2 Inhibition, Apoptosis Induction frontiersin.org |

Structure-Activity Relationship (SAR) Elucidation for Biological Interactions

Understanding the relationship between the chemical structure of 3-ethenyl-2(1H)-quinolinone derivatives and their biological activity is crucial for designing more potent and selective compounds. SAR studies involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their biological effects.

For 3-(heteroaryl)quinolin-2(1H)-one derivatives acting as Hsp90 inhibitors, the nature of the heteroaryl group at the 3-position is critical. nih.gov Different heterocyclic systems, including benzoxazoles, benzothiazoles, and purines, have been explored to understand their influence on activity. nih.gov These studies help in identifying the optimal heterocyclic substituent for potent Hsp90 inhibition.

In the case of quinoline-based immunosuppressive agents, optimizing the three side chains around the quinolinone skeleton is key to enhancing activity. nih.gov A study on novel quinolinone derivatives found that specific substitutions led to compound 11l , which exhibited potent inhibitory activity on IL-2 release from Jurkat T cells with an IC50 of 80 nM. nih.gov This activity was achieved without cytotoxic effects, highlighting the potential for developing selective immunomodulators. nih.gov

For antibacterial agents based on 4-aminoquinoline-hydrazones, the structural versatility of the quinoline (B57606) ring allows for modifications that can target various bacterial mechanisms, such as DNA gyrase. mdpi.com The specific substituents on the quinoline ring and the hydrazone moiety significantly impact the antibacterial spectrum and potency.

Biosynthetic Pathways and Natural Product Origins of Quinolinones

Quinolinone alkaloids are naturally occurring compounds found in a variety of organisms, including plants, fungi, and bacteria. wikipedia.orgnih.govresearchgate.net Their biosynthesis generally involves precursors from primary metabolism, primarily the amino acid tryptophan. wikipedia.orgresearchgate.net

There are several proven biosynthetic pathways for the formation of the quinoline system in nature. wikipedia.org

From Tryptophan/Anthranilic Acid: One major pathway starts with tryptophan or its metabolite, anthranilic acid. wikipedia.orgnih.gov In fungi, quinolone alkaloids are mainly derived from anthranilic acid and other amino acid precursors. nih.gov In plants, both tryptophan and anthranilic acid can serve as precursors. wikipedia.org For example, 3-hydroxyanthranilic acid, a metabolite of tryptophan, can condense with malonyl-SCoA, followed by cyclization, to produce the quinoline alkaloid core. researchgate.net

Terpenoid Indole (B1671886) Alkaloid Pathway: In certain plants, such as those of the Cinchona genus, the biosynthesis of quinoline alkaloids is linked to the terpenoid indole alkaloid pathway. This process involves the combination of tryptamine (B22526) (derived from tryptophan) and the monoterpene secologanin (B1681713) to form strictosidine (B192452). researchgate.net Downstream modifications and rearrangements of the strictosidine skeleton lead to the formation of complex quinoline alkaloids like quinine (B1679958). researchgate.net

These natural products serve as a rich source of inspiration for the design and synthesis of new bioactive molecules based on the 2(1H)-quinolinone scaffold. researchgate.nettandfonline.comresearchgate.net

Future Research Directions and Challenges

Advancements in Sustainable Synthesis of Ethenyl Quinolinone Derivatives

The development of environmentally benign synthetic methodologies is a paramount challenge in modern chemistry. For 3-ethenyl-2(1H)-quinolinone and its derivatives, future research will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency. researchgate.netqeios.comresearchgate.net Key advancements are anticipated in several areas:

Microwave-Assisted and Ultrasonic Synthesis: These non-conventional energy sources can significantly reduce reaction times and improve yields, often in solvent-free conditions. qeios.comresearchgate.net Future work will likely involve optimizing these techniques for the synthesis of complex ethenyl quinolinone derivatives.

Catalyst-Free and Biocatalyst-Based Reactions: The exploration of catalyst-free reaction pathways or the use of enzymes (biocatalysts) presents a highly sustainable alternative to traditional metal-based catalysts, reducing toxic waste. researchgate.netqeios.com

Green Solvents: A shift towards the use of benign solvents such as water, ethanol, or supercritical CO2 is expected to become more prevalent in the synthesis and purification processes of these compounds. researchgate.netqeios.com

Multicomponent Reactions (MCRs): One-pot MCRs that allow the construction of complex quinoline (B57606) scaffolds from multiple starting materials in a single step are highly efficient and atom-economical. researchgate.net Tailoring MCRs for the specific synthesis of 3-ethenyl substituted quinolinones is a promising research avenue. researchgate.net

| Synthesis Strategy | Key Advantages | Future Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, solvent-free potential. qeios.com | Optimization for complex derivatives, scalability. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net | Discovery of new enzymes, broadening substrate scope. |

| Green Solvents (e.g., Water, Ethanol) | Low toxicity, low cost, reduced environmental impact. researchgate.netqeios.com | Improving solubility of reactants, developing water-tolerant reactions. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, molecular diversity. researchgate.net | Design of novel MCRs for direct synthesis of 3-ethenyl quinolinones. |

Exploration of Novel Reactivity Patterns

The ethenyl (vinyl) group at the 3-position of the 2-quinolinone core is a versatile functional handle that offers numerous possibilities for chemical modification. Future research is poised to explore its reactivity to generate novel molecular architectures with diverse functionalities.

A primary area of investigation will be the participation of the vinyl group in various cycloaddition reactions . For instance, Diels-Alder reactions could be employed to construct complex polycyclic systems fused to the quinolinone core. Similarly, 1,3-dipolar cycloadditions could be used to introduce five-membered heterocyclic rings, significantly expanding the chemical space of accessible derivatives.

Furthermore, the double bond is amenable to a range of addition reactions . Hydroboration-oxidation, epoxidation, and dihydroxylation could be utilized to introduce oxygen-containing functional groups, while various halogenation and hydrohalogenation reactions could serve as stepping stones for further nucleophilic substitutions. The vinyl group can also act as a monomer or co-monomer in polymerization reactions , opening avenues for the development of novel functional polymers with the quinolinone moiety incorporated into the backbone or as a pendant group. These materials could possess interesting electronic or photophysical properties.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and advanced experimental techniques is crucial for accelerating the design and discovery of new 3-ethenyl-2(1H)-quinolinone derivatives with tailored properties.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models will be instrumental in predicting the biological activity of new derivatives and identifying key structural features responsible for their effects. mdpi.com This allows for the rational design of more potent and selective compounds. mdpi.com

Molecular Docking: In silico docking studies can predict the binding modes of ethenyl quinolinone derivatives with biological targets like enzymes or receptors. researchgate.net This helps in understanding their mechanism of action and in designing molecules with improved binding affinity. researchgate.net

ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, reducing the likelihood of late-stage failures in drug development. researchgate.net

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against various biological targets, enabling the swift identification of promising lead molecules.

Advanced Spectroscopy: Techniques like 2D-NMR and mass spectrometry are indispensable for the unambiguous structural elucidation of novel, complex derivatives synthesized through new reactivity patterns. nih.govresearchgate.net

Expanding Applications in Specialized Chemical Fields

While quinolinone derivatives are well-known for their medicinal applications, particularly as antibacterial and anticancer agents, future research on 3-ethenyl-2(1H)-quinolinone will likely broaden its utility into other specialized areas. mdpi.comchim.it

Materials Science: The ability of the ethenyl group to participate in polymerization could be harnessed to create novel polymers. These materials, incorporating the rigid and potentially fluorescent quinolinone core, could find applications in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Chemical Biology: Derivatives functionalized via the ethenyl group could be developed as chemical probes or fluorescent labels for studying biological processes. Their intrinsic spectroscopic properties could be modulated to create sensors for specific ions or biomolecules. mdpi.com

Agrochemicals: The quinolone scaffold is present in some agrochemicals. Research could focus on developing new derivatives with potential herbicidal or fungicidal properties, leveraging the diverse biological activities of this chemical class. nih.gov

Deepening Understanding of Molecular-Level Biological Mechanisms

A significant challenge and a key direction for future research is to move beyond identifying the biological activities of 3-ethenyl-2(1H)-quinolinone derivatives to a detailed understanding of their mechanisms of action at the molecular level.

Many quinolone compounds are known to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govresearchgate.net However, newer derivatives have shown activity against a wider range of targets, including protein kinases and the heat shock protein 90 (Hsp90) folding machinery. researchgate.netnih.gov

Future investigations will need to employ a combination of techniques to precisely identify the molecular targets and elucidate the interactions involved:

Biochemical Assays: To quantify the inhibitory effects of the compounds on specific enzymes or protein-protein interactions.

Structural Biology: X-ray crystallography and NMR spectroscopy to obtain high-resolution structures of the compounds bound to their biological targets, revealing the specific molecular interactions.

Cellular and Molecular Biology: Techniques to study the downstream effects of target inhibition in cells, such as changes in protein expression, cell cycle progression, and the induction of apoptosis. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-ethenyl-2(1H)-quinolinone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 3-substituted quinolinones often involves cyclization of substituted anilines with β-ketoesters or via Friedländer annulation. For the 3-ethenyl group, a plausible route is the Heck coupling of 3-bromo-2(1H)-quinolinone with ethylene gas or vinylboronic acids under palladium catalysis . Optimization should focus on catalyst loading (e.g., Pd(PPh₃)₄), solvent (DMF or DMSO), and temperature (80–120°C). Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation.

Q. How can researchers confirm the presence of the 3-ethenyl substituent using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The ethenyl group shows characteristic doublets for the two protons (δ 5.0–6.5 ppm) with coupling constants (J = 10–16 Hz) indicating cis/trans geometry.

- ¹³C NMR : The sp² carbons of the ethenyl group appear at δ 110–130 ppm.

- IR : A C=C stretching vibration near 1600–1680 cm⁻¹ .

- Mass Spectrometry : Look for the molecular ion peak matching the molecular weight (C₁₁H₉NO = 171.08 g/mol) and fragmentation patterns consistent with ethenyl loss .

Q. What computational methods are suitable for predicting the electronic effects of the 3-ethenyl group on quinolinone reactivity?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate:

Advanced Research Questions

Q. How does the 3-ethenyl group influence the biological activity of 2(1H)-quinolinone derivatives?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC values). Compare with analogs lacking the ethenyl group (e.g., 3-H or 3-CH₃ derivatives) .

- Anticancer Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The ethenyl group may enhance membrane permeability or modulate topoisomerase inhibition .

- Data Interpretation : Use SAR tables to correlate substituent electronic properties (Hammett σ values) with activity trends.

Q. How can researchers resolve contradictions in reported spectral data for 3-ethenyl-2(1H)-quinolinone derivatives?

- Methodological Answer :

- Cross-Validate Sources : Compare NMR data with NIST Chemistry WebBook entries for similar quinolinones (e.g., 3-hydroxyethyl or 3-CH₂Br analogs) .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic confirmation, grow single crystals via slow evaporation (solvent: MeOH/CHCl₃) and perform X-ray diffraction .

- Reproducibility : Ensure consistent sample purity (HPLC ≥95%) and solvent deuteration (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What strategies are effective for modifying the 3-ethenyl group to enhance metabolic stability while retaining bioactivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute ethenyl with cyclopropane (via cyclopropanation) or ethynyl (Sonogashira coupling) to reduce oxidative metabolism .

- Prodrug Design : Convert the ethenyl group to a hydrolyzable ester (e.g., vinyl acetate) for controlled release in vivo.

- In Silico ADMET Prediction : Use tools like SwissADME to predict logP, CYP450 interactions, and plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.